molecular formula C10H10N2 B13890362 4-Methylisoquinolin-1-amine

4-Methylisoquinolin-1-amine

Cat. No.: B13890362
M. Wt: 158.20 g/mol
InChI Key: GAEMIAUZWPDPQI-UHFFFAOYSA-N
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Description

4-Methylisoquinolin-1-amine is a synthetically versatile isoquinoline derivative of significant interest in medicinal chemistry and drug discovery. While specific biological data for this exact compound is limited in public literature, its core structure is a privileged scaffold in the development of potent enzyme inhibitors. Isoquinolinone-based compounds are extensively investigated as NAD+-mimetics for targeting poly(ADP-ribose) polymerase (PARP) enzymes, which are critical targets in oncology for their role in DNA repair mechanisms . The 1-amino substitution on the isoquinoline ring presents a key functional handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties like potency and selectivity. This amine-functionalized heterocycle serves as a valuable building block for the synthesis of more complex molecules. Related structural analogs demonstrate a wide spectrum of pharmacological activities, underscoring the research utility of this chemotype. For instance, substituted isoquinolines and isoquinolinones are recognized as potent inhibitors of Rho kinase (ROCK), an enzyme target for managing cardiovascular diseases such as hypertension and angina pectoris . Furthermore, other 3-isoquinolinol derivatives have been developed as inhibitors of phosphodiesterase 10A (PDE10A), indicating the potential application of this compound class in central nervous system (CNS) disorder research . The primary value of this compound lies in its role as a precursor or intermediate for constructing novel chemical entities for high-throughput screening, biochemical assay development, and investigating mechanisms of action. For research purposes only. Not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

4-methylisoquinolin-1-amine

InChI

InChI=1S/C10H10N2/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,11,12)

InChI Key

GAEMIAUZWPDPQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=CC=CC=C12)N

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 4 Methylisoquinolin 1 Amine

Reactions Involving the Primary Amine Functionality at C-1

The primary amine at the C-1 position of the isoquinoline (B145761) ring is a key center of reactivity. Its nucleophilic character and the presence of N-H bonds allow for a variety of chemical modifications, including alkylation, acylation, condensation, and oxidation.

N-Alkylation and N-Acylation Reactions

The primary amine of 4-Methylisoquinolin-1-amine is nucleophilic and readily undergoes reactions with alkylating and acylating agents. vulcanchem.comlibretexts.org

N-Alkylation: Direct alkylation with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, and even proceeding to form a quaternary ammonium (B1175870) salt, as the newly formed secondary and tertiary amines are often as reactive or more reactive than the starting primary amine. libretexts.org A more controlled method for introducing a single alkyl group is reductive amination, which involves the condensation with an aldehyde or ketone followed by reduction of the resulting imine.

N-Acylation: The amine group can be cleanly converted to the corresponding amide through reaction with acylating agents like acid chlorides or anhydrides. vulcanchem.com This transformation is often used in medicinal chemistry to modify the properties of a parent amine, for instance, to enhance target specificity or alter metabolic stability. vulcanchem.com The resulting amides are generally less basic and less nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

Table 1: Representative N-Alkylation and N-Acylation Reactions This table presents plausible reactions based on the general reactivity of primary aromatic amines.

Reaction TypeReagentProduct StructureProduct Name
N-AcetylationAcetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)N-acetylated productN-(4-Methylisoquinolin-1-yl)acetamide
N-BenzoylationBenzoyl Chloride (C₆H₅COCl)N-benzoylated productN-(4-Methylisoquinolin-1-yl)benzamide
N-Methylation (via reductive amination)1. Formaldehyde (CH₂O) 2. Sodium Borohydride (NaBH₄)N-methylated productN,4-Dimethylisoquinolin-1-amine

Condensation and Imine Formation

The primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. smolecule.commasterorganicchemistry.comwikipedia.org This reversible reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orglibretexts.orgyoutube.comlibretexts.org The pH must be carefully controlled, as high acidity will protonate the amine, rendering it non-nucleophilic, while low acidity will not be sufficient to protonate the hydroxyl group of the intermediate carbinolamine to facilitate its departure as water. libretexts.org

In a related synthetic strategy, research on substituted isoquinolines has shown that a methyl group on the ring can be oxidized to an aldehyde, which then undergoes condensation with an amine-containing reagent like thiosemicarbazide (B42300) to form a thiosemicarbazone, a specific type of imine derivative. nih.govacs.org

Table 2: Examples of Imine Formation Reactions This table illustrates potential condensation reactions with various carbonyl compounds.

Carbonyl CompoundReagent NameProduct TypeReaction Conditions
Benzaldehyde structureBenzaldehydeImine (Schiff Base)Acid catalyst (e.g., p-TsOH), removal of water
Acetone structureAcetoneKetimineAcid catalyst, removal of water
Thiosemicarbazide structureThiosemicarbazideThiosemicarbazoneCondensation, typically in an alcohol solvent

Oxidative Transformations of the Amine Group

The amine group and the associated heterocyclic system can undergo oxidative transformations. Mechanistic studies on amines show that single-electron oxidation can generate an amine radical cation. acs.org Subsequent deprotonation of the adjacent C-H bond (in an N-alkyl group) or the N-H bond can lead to further functionalization. While direct oxidation of the C-1 amine of this compound is not extensively documented, related tetrahydroisoquinolines are known to be oxidized to the corresponding nitrones. acs.org Furthermore, the amine group can be completely removed and replaced by other functionalities through diazotization reactions followed by nucleophilic displacement, although this is a transformation of a derivative rather than a direct oxidation of the amine itself.

Nucleophilic Reactivity of the Amine Moiety

The fundamental reactivity of the amine group is defined by the lone pair of electrons on the nitrogen atom, which makes it an effective nucleophile. libretexts.org This nucleophilicity is the basis for the N-alkylation and N-acylation reactions discussed previously. vulcanchem.comvulcanchem.com Beyond these, the amine can act as a nucleophile in other important reactions:

Addition to Carbonyls: This is the initial step in imine formation. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The amine can displace a suitable leaving group (like a halide) on a highly electron-deficient aromatic or heteroaromatic ring. masterorganicchemistry.com For this to occur, the target ring must be activated by strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core

The isoquinoline ring system is aromatic and can undergo substitution reactions. The presence of the activating amino and methyl groups, and the deactivating nature of the pyridine (B92270) nitrogen, create a complex reactivity pattern for electrophilic substitution. Conversely, the ring can be susceptible to nucleophilic substitution under specific conditions.

Halogenation and Nitration Studies

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring portion of the isoquinoline core is susceptible to electrophilic attack. masterorganicchemistry.comminia.edu.eg The reactivity and regioselectivity are governed by the existing substituents. The C-1 amino group is a very strong activating group and an ortho-, para-director. The C-4 methyl group is a weaker activating group and also an ortho-, para-director. The pyridine nitrogen deactivates the heterocyclic ring towards electrophilic attack.

Halogenation: A plausible route for halogenation, such as bromination, involves using reagents like N-bromosuccinimide (NBS) in a suitable solvent. vulcanchem.com The powerful directing effect of the amino group would likely direct the incoming electrophile to the C-5 or C-7 positions (ortho and para to the benzene ring's fusion point with the pyridine ring, but more importantly, ortho and para relative to the activating groups on the benzene portion).

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. minia.edu.egmnstate.edu Studies on related isoquinoline systems have demonstrated that nitration occurs on the benzene ring. nih.govacs.org For this compound, the strong activating effect of the amino group would again be expected to direct the nitro group to the available ortho or para positions on the carbocyclic ring. vulcanchem.comsmolecule.com The product of nitration can be a valuable intermediate, as the nitro group can be subsequently reduced to an amino group, providing a route to diamino-substituted isoquinolines. mnstate.edu

Nucleophilic Aromatic Substitution (SNAr): For the isoquinoline ring to undergo nucleophilic aromatic substitution, it must typically possess a good leaving group and be activated by strong electron-withdrawing groups. wikipedia.orgnih.gov In the absence of such activating groups, SNAr on the carbocyclic part of this compound is unlikely. However, the pyridine part of the ring is more electron-deficient and can sometimes undergo nucleophilic substitution, especially if activated, for instance, by N-oxidation. rsc.org

Table 3: Predicted Electrophilic Aromatic Substitution Reactions This table outlines expected outcomes based on established principles of EAS on substituted aromatic systems.

ReactionReagentsPredicted Major Product(s)Underlying Principle
BrominationBr₂ / FeBr₃ or NBS5-Bromo-4-methylisoquinolin-1-amine and/or 7-Bromo-4-methylisoquinolin-1-amineThe -NH₂ group is a powerful o,p-director, activating the benzene ring portion for EAS. mnstate.edu
NitrationHNO₃ / H₂SO₄4-Methyl-5-nitroisoquinolin-1-amine and/or 4-Methyl-7-nitroisoquinolin-1-amineThe nitro group is directed to the activated positions ortho and para to the powerful amino directing group. vulcanchem.comsmolecule.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on Derivatized Forms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and derivatized forms of this compound are valuable substrates in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. wikipedia.org For instance, 6-bromo-4-methylisoquinolin-1-amine (B3016256) serves as a key intermediate where the bromine atom at the C-6 position provides a reactive site for Suzuki-Miyaura coupling. vulcanchem.com This allows for the introduction of various aryl or heteroaryl groups at this position, expanding the molecular diversity of the scaffold. The reaction typically employs a palladium catalyst and a base to facilitate the coupling. wikipedia.org The general applicability of Suzuki coupling has been demonstrated in the synthesis of various substituted pyrazoles and other heterocyclic systems. rsc.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org While specific examples involving derivatized this compound are not prevalent in the provided literature, the methodology is widely used to create conjugated enynes and arylalkynes. libretexts.org This reaction could be applied to halo-derivatives of this compound to introduce alkynyl moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds between aryl halides and amines. libretexts.orgwikipedia.org Research has shown that isoquinolin-3-amines, including 4-methyl substituted derivatives, readily undergo Buchwald-Hartwig amination with various substituted aryl halides. arkat-usa.orgresearchgate.net These reactions, often utilizing ligands like JohnPhos and Xantphos with bases such as cesium carbonate or sodium t-butoxide, produce N-arylisoquinolinamines in good yields. arkat-usa.org This method provides a direct route to synthesize a broad range of N-arylated derivatives of this compound, which can serve as precursors for more complex heterocyclic structures. arkat-usa.orgresearchgate.net

Cross-Coupling ReactionTypical SubstratesCatalyst SystemKey Bond FormedApplication for this compound Derivatives
Suzuki-Miyaura CouplingOrganoboron compound + OrganohalidePalladium catalyst + BaseCarbon-CarbonFunctionalization at halogenated positions (e.g., C-6 bromo derivative). vulcanchem.com
Sonogashira CouplingTerminal alkyne + Aryl/Vinyl halidePalladium catalyst + Copper(I) co-catalyst + Amine baseCarbon-Carbon (sp2-sp)Potential for introducing alkynyl groups at halogenated positions.
Buchwald-Hartwig AminationAryl halide + AminePalladium catalyst + Ligand (e.g., JohnPhos, Xantphos) + BaseCarbon-NitrogenDirect N-arylation of the amino group. arkat-usa.orgresearchgate.net

Functionalization at Peripheral Positions (e.g., C-3, C-5, C-6, C-7, C-8)

The isoquinoline core of this compound offers several positions for further functionalization, allowing for the fine-tuning of its chemical and physical properties.

C-3 Position: The C-3 position can be functionalized through various reactions. For instance, 3-chloro-N,N-dimethylisoquinolin-1-amine serves as a versatile intermediate where the chlorine atom can be displaced by other functional groups. vulcanchem.com Additionally, methods have been developed for the C-4 alkylation of isoquinolines that show tolerance for substitution at the C-3 position. acs.org

C-5, C-6, C-7, and C-8 Positions: The benzene portion of the isoquinoline ring can also be modified. Electrophilic substitution reactions, such as halogenation and nitration, are favored at the C-5 and C-8 positions in related isoquinoline systems. vulcanchem.com For instance, 6-bromo-4-methylisoquinolin-1-amine is synthesized via electrophilic bromination, indicating the reactivity of the C-6 position. vulcanchem.com Furthermore, recent advances in C-H activation have enabled the selective functionalization of quinolines and isoquinolines at the C-5, C-6, C-7, and C-8 positions, often employing directing groups to guide the reaction to the desired site. nsf.govresearchgate.net These methods provide powerful strategies for introducing a wide range of substituents around the isoquinoline core.

Ring Modification and Rearrangement Reactions of this compound

The isoquinoline ring system itself can undergo transformations, leading to novel molecular scaffolds.

Ring Modification: Reduction reactions can convert the aromatic isoquinoline ring into its tetrahydroisoquinoline derivative. Oxidation can lead to the formation of corresponding quinoline (B57606) derivatives.

Rearrangement Reactions: While specific rearrangement reactions starting directly from this compound are not detailed in the provided search results, several classical rearrangement reactions are relevant to amine-containing aromatic systems and could potentially be applied to its derivatives. These include:

Hofmann Rearrangement: This reaction converts a primary amide to an amine with one fewer carbon atom via an isocyanate intermediate. byjus.commasterorganicchemistry.com

Curtius Rearrangement: Similar to the Hofmann rearrangement, this reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to an amine. byjus.commasterorganicchemistry.comlibretexts.org

Beckmann Rearrangement: This reaction transforms an oxime into an amide. byjus.com

Claisen Rearrangement: This is a sigmatropic rearrangement of an allyl aryl ether to an ortho-allylated phenol. byjus.com

These rearrangements offer potential pathways to significantly alter the core structure of this compound derivatives, leading to novel compound classes.

Synthesis of Complex Molecules Incorporating the this compound Motif

The this compound scaffold serves as a valuable building block for the synthesis of more complex and biologically active molecules. nih.gov Its derivatives are utilized as precursors in multi-step syntheses. For example, substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, which have shown antineoplastic activity, have been synthesized from derivatives of 4-methylisoquinoline. nih.govresearchgate.net The synthesis of these complex molecules often involves a series of reactions, including condensation, oxidation, and further functionalization of the isoquinoline core. nih.gov For instance, 4-aminoisoquinoline (B122460) derivatives, which can be derived from 4-bromo-1-methylisoquinoline, are converted to amides and then oxidized to aldehydes before condensation with thiosemicarbazide to yield the final thiosemicarbazone products. nih.govresearchgate.net This highlights the utility of the this compound framework as a starting point for constructing intricate molecular architectures with potential therapeutic applications.

Advanced Spectroscopic and Structural Elucidation of 4 Methylisoquinolin 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides a detailed blueprint of the molecular structure of 4-Methylisoquinolin-1-amine by mapping the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) core, the methyl group, and the amine protons. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents and the heteroatom. The aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons at the C4 position are expected to appear as a singlet in the upfield region (around δ 2.5 ppm). The amine protons (NH₂) will likely produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the isoquinoline ring are expected to resonate between δ 110 and 160 ppm. The C1 carbon, attached to the amine group, will be significantly influenced by the nitrogen atom. The methyl carbon (C4-CH₃) will have a characteristic upfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-158.0
37.0110.0
4-145.0
4-CH₃2.518.0
58.0128.0
67.5125.0
77.7130.0
88.2120.0
4a-135.0
8a-140.0
NH₂5.5 (broad)-

Note: These are predicted values and may vary based on solvent and experimental conditions.

Proton-proton coupling (J-coupling) provides information about the connectivity of adjacent protons. For instance, the aromatic protons on the benzene (B151609) ring of the isoquinoline moiety will exhibit characteristic coupling patterns (e.g., doublets, triplets) depending on their neighboring protons.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the proton and carbon signals and elucidating the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. pressbooks.pub It is instrumental in assigning the chemical shifts of carbons that bear protons. For example, the signal for the methyl protons would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the methyl protons should show a correlation to the C4 and C4a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks indicate that the protons are close to each other in space, which can help in determining the stereochemistry and conformation of the molecule.

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information, especially for polymorphic or poorly soluble derivatives. nih.goviastate.edu For nitrogen-containing heterocycles, ¹⁵N ssNMR can be particularly informative, providing insights into the electronic environment of the nitrogen atoms within the crystal lattice. acs.org ¹³C{¹⁴N} solid-state NMR experiments can act as an "attached nitrogen test" to distinguish between isomers by identifying carbons directly bonded to nitrogen. nih.goviastate.eduacs.org

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. wikipedia.orgyoutube.com In ESI-MS, the compound is typically protonated to form the [M+H]⁺ ion, allowing for the accurate determination of its molecular weight. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that can be used, although it is more commonly employed for larger biomolecules.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation by collision-induced dissociation (CID). acs.org The resulting fragment ions provide a wealth of structural information. gre.ac.uk

For this compound, the fragmentation pathways are expected to be influenced by the stable isoquinoline ring system and the presence of the methyl and amine groups. Common fragmentation patterns for isoquinoline alkaloids include the loss of small neutral molecules. nih.govresearchgate.net A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve the loss of ammonia (NH₃) or a methyl radical (•CH₃). researchgate.net The study of these fragmentation patterns is essential for the structural characterization of novel derivatives and for the identification of related compounds in complex mixtures. nih.govnih.gov

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment StructureNeutral Loss
159.09[M+H]⁺-
142.06[M+H - NH₃]⁺NH₃
144.08[M+H - •CH₃]⁺•CH₃

Note: These are predicted m/z values for the most abundant isotopes.

Single Crystal X-ray Diffraction for Definitive Structural Determination

Awaiting experimental data for the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a crucial tool for identifying the functional groups and analyzing the conformational isomers of this compound. IR spectroscopy measures the absorption of infrared radiation by the molecule's vibrational modes, while Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they provide a comprehensive vibrational fingerprint of the molecule.

Characteristic vibrational modes for this compound would include:

N-H stretching vibrations of the primary amine group, typically observed in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the methyl group and the aromatic isoquinoline ring.

C=N and C=C stretching vibrations within the isoquinoline ring system.

N-H bending vibrations .

C-H in-plane and out-of-plane bending vibrations .

Awaiting experimental IR and Raman spectral data, including peak positions, intensities, and assignments for this compound.

Electronic Spectroscopy (UV-Vis) for Aromaticity and Electronic Transition Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic structure and aromaticity of this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are characteristic of the molecule's chromophores.

For this compound, the UV-Vis spectrum is expected to exhibit absorptions characteristic of the isoquinoline aromatic system. The primary electronic transitions would likely be π → π* transitions within the aromatic rings. The presence of the amino and methyl substituents would be expected to cause shifts in the absorption maxima (either bathochromic or hypsochromic) compared to the parent isoquinoline molecule.

Awaiting experimental UV-Vis spectral data, including λmax values, molar absorptivities, and details of the electronic transitions for this compound.

Computational Chemistry and Theoretical Investigations of 4 Methylisoquinolin 1 Amine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 4-Methylisoquinolin-1-amine. researchgate.net These methods solve the Schrödinger equation for the molecule, providing a wealth of information about its structure and reactivity. ox.ac.uk

Reactivity descriptors, which can be calculated using DFT, help in identifying the most reactive sites within the molecule. These descriptors include the Fukui functions and local softness, which indicate the propensity of different atoms in the molecule to either accept or donate electrons. For this compound, the amine group and the nitrogen atom in the isoquinoline (B145761) ring are expected to be key sites for chemical reactions.

Table 1: Calculated Reactivity Descriptors for this compound This table presents hypothetical data based on typical values for similar compounds.

Atomic Site Fukui Function (f-) for Electrophilic Attack Fukui Function (f+) for Nucleophilic Attack Local Softness (s)
N1 (ring) 0.12 0.05 0.08
C1 0.03 0.15 0.09
N (amine) 0.25 0.02 0.14
C4 0.08 0.10 0.09
C5 0.06 0.07 0.07
C8 0.05 0.06 0.06

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and stability of molecules in terms of the arrangement of electrons in different energy levels. libretexts.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. uni-muenchen.de

Aromaticity is a key feature of the isoquinoline ring system. Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can confirm the aromatic character of the fused ring system in this compound and assess the influence of the methyl and amine substituents on the electron delocalization.

Table 2: Frontier Molecular Orbital Energies and Aromaticity Indices for this compound This table presents hypothetical data based on typical values for similar compounds.

Parameter Calculated Value
HOMO Energy -5.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 4.6 eV
NICS(0) for Benzene (B151609) Ring -9.5 ppm
NICS(0) for Pyridine (B92270) Ring -7.8 ppm
HOMA Index 0.92

The pKa value is a measure of the acidity or basicity of a compound in solution. organicchemistrydata.org Computational methods can predict pKa values by calculating the change in Gibbs free energy for the protonation or deprotonation reaction in a solvent. peerj.comresearchgate.netkyushu-u.ac.jp These calculations often employ continuum solvation models to account for the effect of the solvent. researchgate.net For this compound, there are two primary basic sites: the exocyclic amine group and the nitrogen atom within the isoquinoline ring. Predicting the pKa for each site can determine which is more likely to be protonated under physiological conditions. chemaxon.com

Table 3: Predicted pKa Values for this compound This table presents hypothetical data based on typical values for similar compounds.

Ionizable Group Predicted pKa
1-Amine Group 7.5
Isoquinoline Nitrogen 4.2

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are used to explore the conformational flexibility and intermolecular interactions of molecules over time.

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule. upenn.edunih.gov For this compound, rotation around the C1-NH2 bond could lead to different conformers. Computational methods can map the potential energy surface associated with this rotation to identify the lowest energy conformers. rsc.orguzh.chmdpi.com

Tautomerism is also a possibility for this molecule. The amine form (this compound) could potentially exist in equilibrium with its imine tautomer (4-methyl-1H-isoquinolin-1-imine). Quantum chemical calculations can determine the relative energies of these tautomers to predict which form is more stable and therefore more abundant.

Table 4: Relative Energies of Tautomers and Conformers of this compound This table presents hypothetical data based on typical values for similar compounds.

Species Relative Energy (kcal/mol)
Amine Tautomer (Conformer 1) 0.0
Amine Tautomer (Conformer 2) 1.2
Imine Tautomer 8.5

The way molecules of this compound interact with each other is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. libretexts.orgsaskoer.ca The amine group is capable of acting as both a hydrogen bond donor and acceptor, while the nitrogen in the isoquinoline ring can act as a hydrogen bond acceptor. These interactions are crucial for understanding the physical properties of the compound in its solid and liquid states.

Molecular dynamics simulations can be used to model the behavior of a large number of this compound molecules, providing insights into their potential to form ordered structures or self-assemble. These simulations can predict how the molecules would arrange themselves in a crystal lattice or how they might aggregate in solution.

Mechanistic Pathways of Reactions Involving this compound

Theoretical and computational chemistry provide powerful tools for elucidating the complex mechanisms of chemical reactions at a molecular level. For a molecule such as this compound, these methods can map out the energetic landscape of its transformations, identify fleeting intermediate structures, and characterize the high-energy transition states that govern reaction rates. Such investigations are critical for understanding reactivity and optimizing synthetic protocols.

The study of a chemical reaction's mechanism involves charting its path from reactants to products through a high-dimensional potential energy surface. The reaction coordinate is the specific path along this surface that represents the minimum energy pathway for the transformation. saskoer.cabiorxiv.org Key points along this coordinate include energy minima, which correspond to stable reactants, intermediates, and products, and energy maxima, which represent transition states. saskoer.ca

A transition state (TS) is a specific, fleeting configuration of atoms at the peak of the energy barrier between reactants and products. niscpr.res.in Its structure is transient and cannot be isolated experimentally under normal conditions, making computational modeling an indispensable tool for its characterization. nih.gov The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the rate of the reaction. saskoer.ca

For this compound, a primary amine attached to an isoquinoline scaffold, a typical reaction could involve the nucleophilic attack of the amine group on an electrophile, such as an aldehyde. nih.gov Density Functional Theory (DFT) is a common computational method used to investigate such reactions. nih.govbeilstein-journals.org DFT calculations can model the geometry and energy of the reactants, products, and the associated transition state. researchgate.net By identifying the transition state, researchers can understand the structural features—such as bond lengths and angles—that define the reaction's energetic bottleneck.

The process of determining the reaction coordinate involves locating the transition state and then tracing the path of steepest descent on the potential energy surface back to the reactant and forward to the product. saskoer.ca Advanced computational techniques, including machine learning models, are increasingly being used to systematically determine the most important collective variables that define the reaction coordinate for complex molecular transitions. nih.gov

While specific, published transition state analyses for reactions of this compound are not widespread, the established methodologies provide a clear framework for how such studies would be conducted. A hypothetical reaction, such as N-alkylation, could be modeled to determine its energetic profile.

Table 1: Hypothetical Energy Profile for N-Alkylation of this compound from DFT Calculations

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsThis compound + CH₃I0.00
Transition State[C₁₀H₉N-NH₂---CH₃---I]‡+22.5
Product1-(Methylamino)-4-methylisoquinolinium iodide-15.0

Note: The data in this table is illustrative and represents typical values for such a reaction, not empirically measured results for this specific compound.

Computational chemistry is not only used to analyze existing reactions but also to design new, more efficient synthetic pathways. rsc.orgescholarship.org This field, often termed in silico retrosynthesis, leverages algorithms to identify potential synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. rsc.org

For a molecule like this compound, computational tools could be employed to:

Evaluate Classical Syntheses: Assess the feasibility and potential yield of established isoquinoline synthesis methods, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, as applied to the specific precursors required for this compound.

Discover Novel Pathways: Use retrosynthesis software, which contains vast databases of chemical reactions, to propose entirely new disconnections and synthetic strategies that may be more efficient or use cheaper starting materials.

Optimize Reaction Conditions: Once a promising route is identified, quantum mechanics calculations can model the effect of different solvents, catalysts, and temperatures on the reaction's energy barriers, helping to predict optimal experimental conditions before any lab work is initiated. chemrxiv.org

Predict Byproducts: By mapping out the potential energy surface, computational models can identify potential side reactions and predict the formation of undesired byproducts, allowing for the proactive modification of reaction conditions to enhance the purity of the final product.

The development of machine learning models trained on large reaction datasets is further advancing this field, enabling the prediction of suitable reagents and catalysts for specific transformations, such as the C-N coupling reactions often seen in the synthesis of complex amines. chemrxiv.org This predictive power can significantly reduce the experimental effort required to develop a robust synthetic route. chemrxiv.org

Structure-Property Relationship Studies through Cheminformatics

Cheminformatics combines chemistry, computer science, and information science to analyze and predict the properties of chemical compounds based on their structure. A key aspect of this field is the study of Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR), which correlate computed molecular descriptors with experimentally observed properties or biological activities. rsc.org

For this compound, cheminformatics can be used to calculate a variety of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic structure. Examples include:

Molecular Weight (MW): The mass of one mole of the compound.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.

Topological Polar Surface Area (TPSA): The surface area of all polar atoms in a molecule, which correlates with drug transport properties. chemscene.com

Hydrogen Bond Donors/Acceptors: The number of functional groups capable of donating or accepting hydrogen bonds, crucial for molecular interactions. chemscene.com

Rotatable Bonds: The number of bonds that allow free rotation, influencing conformational flexibility. chemscene.com

These descriptors for this compound and its structural isomers can be calculated and compared to understand how subtle changes in structure affect its physicochemical properties. Such analyses are foundational for designing new molecules with tailored characteristics. For instance, by building a QSAR model based on a series of isoquinoline derivatives, a chemist could predict the biological activity of a novel, unsynthesized analogue of this compound, thereby prioritizing the most promising candidates for synthesis. rsc.org

Table 2: Calculated Physicochemical Properties of 4-Methylisoquinoline and an Isomer of the Target Compound

Property4-Methylisoquinoline nih.gov4-Methylisoquinolin-3-amine chemscene.com
Molecular Formula C₁₀H₉NC₁₀H₁₀N₂
Molecular Weight 143.18 g/mol 158.20 g/mol
XLogP3-AA 2.52.13
TPSA 12.9 Ų38.9 Ų
H-Bond Donors 01
H-Bond Acceptors 12
Rotatable Bonds 00

Note: Data for the specific target compound, this compound, is not available in the cited public databases. The table presents data for the parent scaffold and a positional isomer to illustrate the types of descriptors used in cheminformatics studies.

This systematic, data-driven approach allows researchers to establish clear structure-property relationships, providing invaluable guidance for the rational design of new functional molecules based on the this compound scaffold.

Advanced Research Applications of 4 Methylisoquinolin 1 Amine and Its Functionalized Derivatives

Role as a Precursor in the Synthesis of Complex Organic Scaffolds

The isoquinoline (B145761) core is a prevalent motif in a vast number of biologically active compounds and functional materials. As a substituted isoquinoline, 4-methylisoquinolin-1-amine serves as a versatile starting material for the construction of more intricate molecular architectures.

Building Block for Heterocyclic Compounds and Alkaloid Analogs

The isoquinoline alkaloid family is a significant class of naturally occurring compounds with a wide range of physiological activities. Synthetic access to these molecules and their analogs is of great interest in medicinal chemistry for the development of new therapeutic agents. While direct applications of this compound in the total synthesis of specific natural alkaloids are not extensively documented, its structural framework is analogous to key intermediates in alkaloid synthesis. The presence of the amino group at the C1 position provides a reactive handle for various chemical transformations, enabling the construction of fused heterocyclic systems and the introduction of diverse substituents.

For instance, the synthesis of N-heterocycles is a cornerstone of medicinal and materials chemistry. The reactivity of the amino group in this compound allows for its participation in various cyclization reactions to form fused ring systems. It can be envisioned as a precursor for the synthesis of complex polycyclic aromatic compounds, which are of interest for their electronic and photophysical properties. The general strategies for the synthesis of isoquinoline-containing heterocyclic systems often involve the functionalization of the isoquinoline core, a role for which this compound is well-suited.

The development of novel bioactive compounds often relies on the synthesis of analogs of known natural products. Isoquinoline alkaloids, which are derived from tyrosine or phenylalanine, represent a large and structurally diverse group of compounds with numerous biological activities, including antitumor, antimalarial, and antibacterial properties nih.govrsc.org. The this compound scaffold can be utilized to generate novel alkaloid analogs by introducing various substituents and functional groups, potentially leading to compounds with improved efficacy or novel biological activities.

Precursor TypeResulting Heterocyclic System/AnalogPotential Applications
Substituted IsoquinolinesFused Polycyclic Aromatic SystemsMaterials Science, Electronics
Amino-functionalized HeterocyclesNovel Alkaloid AnalogsMedicinal Chemistry, Drug Discovery
Isoquinoline DerivativesBioactive Nitrogen HeterocyclesAgrochemicals, Pharmaceuticals

Design and Synthesis of Photoactive Molecules

Photoactive molecules, which can absorb and/or emit light, are crucial components in various technologies, including organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. The isoquinoline nucleus is a known fluorophore, and its derivatives are being explored for their luminescent properties.

Although specific studies detailing the photophysical properties of this compound are limited, the general class of substituted isoquinolines has been investigated for the development of luminescent materials. The emission properties of such compounds can be tuned by modifying the substituents on the isoquinoline ring. The methyl and amino groups on this compound can influence the electronic properties of the molecule and, consequently, its absorption and emission spectra.

Furthermore, the amino group provides a convenient point for the attachment of other chromophoric or auxochromic groups, allowing for the rational design of molecules with desired photophysical characteristics. For example, it could be incorporated into larger conjugated systems to create dyes and pigments with specific colors and high quantum yields. The development of multifunctional luminescent materials with features like aggregation-induced emission (AIE) and mechanochromic luminescence is an active area of research where isoquinoline-based structures could play a role rsc.org. The controlled photochemical synthesis of substituted isoquinolines is also an emerging field, suggesting the potential for creating novel photoresponsive materials acs.org.

Application as a Ligand or Catalyst Component in Transition Metal Chemistry

The nitrogen atoms in the isoquinoline ring and the primary amine group of this compound make it an excellent candidate for use as a ligand in transition metal chemistry. The formation of coordination complexes can lead to new materials with interesting magnetic, electronic, and catalytic properties.

Design of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands, which coordinate to a metal center to create a chiral environment, are key to the success of many asymmetric catalytic reactions.

While this compound itself is achiral, it can be readily converted into chiral derivatives. For instance, the primary amine can be functionalized with a chiral auxiliary, or a chiral center can be introduced elsewhere in the molecule. These chiral derivatives can then be used as ligands for transition metals to create catalysts for a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions mdpi.comresearchgate.netnih.govbeilstein-journals.org. The rigid isoquinoline backbone can provide a well-defined steric environment around the metal center, which is often crucial for achieving high enantioselectivity. The synthesis of chiral ligands containing quinoline (B57606) motifs has been a fruitful area of research, highlighting the potential of related isoquinoline structures researchgate.net.

Chiral Ligand Design StrategyPotential Asymmetric Reaction
Functionalization of the primary amine with a chiral groupAsymmetric Hydrogenation
Introduction of a stereocenter on the isoquinoline backboneEnantioselective C-C Bond Formation
Derivatization with a chiral phosphine groupAsymmetric Allylic Alkylation

Precursors for Homogeneous and Heterogeneous Catalysts

Transition metal complexes can act as catalysts for a wide range of chemical reactions. The properties of these catalysts, including their activity, selectivity, and stability, are highly dependent on the nature of the ligands coordinated to the metal center.

This compound can serve as a ligand to prepare both homogeneous and heterogeneous catalysts. In homogeneous catalysis, the metal complex is dissolved in the reaction medium. The electronic and steric properties of the this compound ligand can be tuned to optimize the performance of the catalyst. For instance, complexes of this ligand with metals like palladium, rhodium, or iridium could potentially be active in cross-coupling reactions, hydrogenations, or hydroformylations.

For heterogeneous catalysis, the metal complex can be immobilized on a solid support. The amino group of this compound provides a handle for anchoring the complex to materials like silica, alumina, or polymers. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Investigations in Coordination Chemistry

The study of coordination chemistry involves understanding the interaction between metal ions and ligands to form coordination complexes. The resulting complexes can exhibit a rich variety of structures, bonding, and reactivity.

This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the isoquinoline ring and the nitrogen of the primary amine group, forming a stable five-membered chelate ring. The synthesis and characterization of such complexes with various transition metals would be a valuable area of investigation. Techniques such as X-ray crystallography, NMR spectroscopy, and UV-visible spectroscopy could be used to elucidate the structures and electronic properties of these complexes nih.govekb.eg. The study of the coordination chemistry of substituted isoquinolin-1-amines can provide fundamental insights into metal-ligand bonding and can lead to the discovery of complexes with novel properties and applications nih.govnih.gov.

Metal IonPotential Coordination GeometryPotential Application
Copper(II)Square Planar or TetrahedralCatalysis, Antimicrobial agents
Nickel(II)Square Planar or OctahedralCatalysis, Magnetic materials
Zinc(II)TetrahedralLuminescent sensors
Iridium(III)OctahedralPhotoredox catalysis, OLEDs

Mechanistic Investigations of this compound Interactions with Biomolecular Systems in vitro

The unique structural scaffold of this compound and its derivatives has made it a valuable tool for investigating complex biological systems at the molecular level. Through detailed in vitro studies, researchers have begun to unravel the specific mechanisms by which these compounds interact with key biomolecules, such as enzymes and receptors, and influence cellular pathways.

Derivatives of the isoquinoline scaffold have been central to the development of potent and selective enzyme inhibitors, particularly for Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a vast array of biological methylation reactions essential for cell growth and proliferation. Dysregulation of MAT2A is frequently observed in various cancers, making it a compelling therapeutic target.

Mechanistic studies of inhibitors based on related scaffolds have revealed a sophisticated mode of action. Detailed kinetic analyses have shown that these compounds often act as allosteric inhibitors. Unlike competitive inhibitors that bind to the enzyme's active site, these molecules bind to a distinct, remote pocket. This allosteric binding induces a conformational change in the enzyme, which, while increasing the affinity for its substrates (ATP and methionine), significantly decreases the enzyme's turnover rate and catalytic efficiency.

Kinetic studies have characterized this as a non-competitive inhibition modality with respect to both ATP and L-methionine, confirming a binding location outside the catalytic active site. This allosteric mechanism allows for a highly specific mode of inhibition, disrupting the methionine cycle and leading to a reduction in SAM levels. The depletion of SAM subsequently impairs essential methylation processes, including DNA, RNA, and protein methylation, which ultimately inhibits the proliferation of cancer cells that have an increased dependency on these pathways.

Table 1: Kinetic Profile of a Representative Allosteric MAT2A Inhibitor

ParameterDescriptionValue
IC50 Half maximal inhibitory concentration against MAT2A enzyme activity.Varies (nanomolar to low micromolar range)
Inhibition Modality The nature of enzyme inhibition with respect to substrates.Non-competitive vs. ATP and L-methionine
Binding Site Location on the enzyme where the inhibitor binds.Allosteric site, at the interface between two MAT2A monomers
Effect on Substrate Affinity Change in the enzyme's affinity for its substrates upon inhibitor binding.Increased
Effect on Turnover (kcat) Change in the catalytic rate of the enzyme upon inhibitor binding.Decreased

The structural framework of this compound is analogous to scaffolds found in compounds designed to interact with various cell surface receptors, such as G protein-coupled receptors (GPCRs). For instance, studies on 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which share a similar heterocyclic core, have provided a blueprint for understanding molecular-level receptor interactions. These investigations into A3 adenosine receptor (A3AR) modulators reveal how specific chemical moieties dictate binding affinity and functional activity.

Computational modeling, molecular docking, and site-directed mutagenesis are powerful tools used to elucidate these interactions. Such studies have successfully predicted and validated allosteric binding sites distinct from the orthosteric site where the endogenous ligand binds. For example, a binding pocket for a positive allosteric modulator was identified in a lipid-facing region encompassing transmembrane domains and an extracellular helix.

The precise interactions within this pocket are critical for the modulator's effect. Analysis reveals that the planar isoquinoline-like ring system can insert into an aromatic cage, stabilized by π-π stacking interactions with tyrosine residues. Furthermore, specific hydrogen bonds between the amine groups of the ligand and amino acid residues (e.g., the carbonyl backbone) of the receptor, along with hydrophobic interactions involving substituents like the methyl group, anchor the molecule in its binding site. These detailed molecular snapshots are invaluable for the rational design of new derivatives with enhanced potency and selectivity.

In vitro cellular models are crucial for mapping the downstream consequences of the interaction between a compound like this compound and its molecular target. By inhibiting a key enzyme such as MAT2A, derivatives of this compound can trigger a cascade of events within the cell, providing a clear picture of their influence on molecular pathways.

In cancer cells, which often exhibit aberrant methylation patterns and a high demand for SAM, the reduction in methylation capacity has profound effects. It can lead to the impaired synthesis of DNA and RNA and disrupted protein function, ultimately resulting in the inhibition of cell growth and proliferation. By studying these effects in cellular models, researchers can confirm target engagement and understand the specific molecular mechanisms that are disrupted, linking the initial enzyme inhibition to the ultimate cellular phenotype.

Exploration in Material Science and Advanced Functional Materials

The inherent chemical properties of the this compound scaffold—its aromaticity, planarity, and functional groups capable of non-covalent interactions—make it an attractive building block for the development of novel functional materials.

The isoquinoline core is a privileged structure in the design of fluorescent molecules. Aminoisoquinolines, in particular, are known to exhibit fluorescent properties, with emission maxima often in the near-ultraviolet or violet light region. nih.gov The photophysical properties can be tuned by functionalizing the core structure. The presence of the amine group on the this compound molecule provides a convenient handle for chemical modification, allowing for the attachment of other chromophores or functional units to alter its absorption and emission characteristics.

This tunability makes these derivatives potential candidates for use as luminescent probes or sensors. For example, the amine group could act as a binding site for metal ions. Upon coordination with a specific ion, the electronic properties of the molecule would be perturbed, leading to a detectable change in fluorescence intensity (either quenching or enhancement). This principle can be applied to develop selective sensors for environmental or biological monitoring. The rigid, planar nature of the isoquinoline ring system also facilitates π-π stacking, a desirable characteristic for the design of organic electronic materials such as organic light-emitting diodes (OLEDs) or organic semiconductors.

Table 2: Potential Photophysical Properties and Applications of Isoquinoline-Based Materials

PropertyDescriptionPotential Application
Fluorescence Emission of light upon absorption of ultraviolet or visible radiation.Luminescent probes, chemical sensors
π-π Stacking Non-covalent interaction between aromatic rings.Organic semiconductors, OLEDs
Tunable Emission Ability to modify the emission wavelength through chemical functionalization.Multi-color imaging probes, tailored electronic materials
Analyte Binding Functional groups (e.g., amine) can bind to specific analytes like metal ions.Selective ion detection

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions. This compound is well-suited for this field due to its capacity for forming specific and directional intermolecular bonds. The primary amine group is an excellent hydrogen bond donor, while the nitrogen atom within the isoquinoline ring acts as a hydrogen bond acceptor. nih.gov

This donor-acceptor pairing can direct the self-assembly of molecules into well-ordered, extended structures. researchgate.net For instance, these hydrogen bonds could link molecules into one-dimensional chains or tapes. helsinki.fi These primary structures can then further organize through weaker interactions, such as π-π stacking between the flat isoquinoline ring systems and van der Waals forces involving the methyl groups. mdpi.com Crystal engineering studies on related heterocyclic amines demonstrate that such interactions can lead to the formation of complex three-dimensional networks, including layered or channeled structures. nih.govresearchgate.net By carefully designing derivatives of this compound, it may be possible to program the formation of specific supramolecular architectures, leading to materials with tailored properties, such as porous solids for gas storage or functional gels.

Q & A

Q. Advanced

  • Cross-Validation : Combine XRD (for absolute stereochemistry) with NMR and mass spectrometry .
  • Database Referencing : Compare data with NIST Chemistry WebBook entries for validated spectral libraries .
  • Statistical Reporting : Adhere to guidelines in Medicinal Chemistry Research for transparent data presentation, including error margins and replication details .

What retrosynthetic strategies are feasible for this compound?

Advanced
AI-driven tools analyze reaction databases (e.g., Reaxys, Pistachio) to propose one-step routes. For example, retrosynthetic cleavage of the isoquinoline core may suggest alkynyl precursors or Friedländer reaction intermediates . Computational plausibility thresholds (min. 0.01) prioritize high-confidence pathways .

What safety protocols are critical when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Management : Segregate hazardous waste for professional disposal to avoid environmental contamination .

How should researchers design experiments to evaluate the biological activity of this compound derivatives?

Q. Advanced

  • In Vitro Assays : Include positive/negative controls (e.g., known enzyme inhibitors) and quantify activity via IC₅₀/EC₅₀ values .
  • Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to establish potency.
  • Statistical Analysis : Apply ANOVA or Student’s t-test with p < 0.05 thresholds for significance .

What analytical techniques differentiate this compound from its structural analogs?

Q. Advanced

  • Tandem Mass Spectrometry (MS/MS) : Fragmentation patterns distinguish methyl and aryl substituents.
  • Infrared (IR) Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and aromatic C-H bends.
  • High-Resolution XRD : Resolve subtle differences in bond angles and lattice parameters .

How can researchers address low yields in Friedländer or Pomeranz-Fritsch syntheses of this compound?

Q. Advanced

  • Solvent Optimization : Replace polar aprotic solvents (e.g., MeCN) with DMF or ionic liquids to stabilize intermediates.
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Gradients : Use microwave-assisted heating to reduce side reactions .

What computational tools support the design of this compound-based ligands?

Q. Advanced

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., kinases).
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.